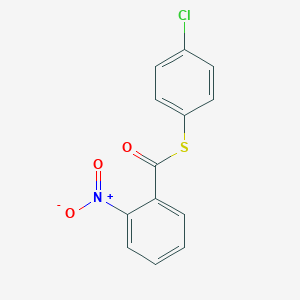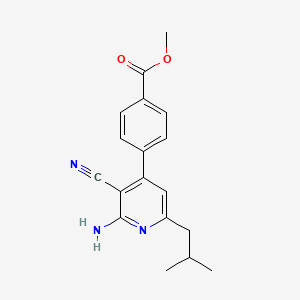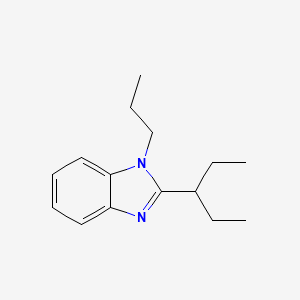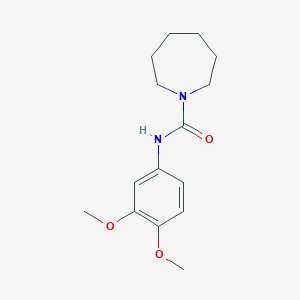
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione, also known as CDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CDC is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 142-144°C.
Mechanism of Action
The mechanism of action of 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of inflammatory mediators. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has also been shown to scavenge free radicals and inhibit the production of reactive oxygen species, which can lead to oxidative damage in cells.
Biochemical and Physiological Effects:
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been shown to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Advantages and Limitations for Lab Experiments
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of structural diversity, making it a versatile building block for the synthesis of various compounds. However, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione also has some limitations. It is not very soluble in water, which can limit its use in aqueous reactions. In addition, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can be difficult to handle due to its sensitivity to air and moisture.
Future Directions
There are several future directions for research on 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of new drugs based on 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione's anti-inflammatory and antioxidant properties. Another area of interest is the synthesis of novel materials using 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione and its potential applications in various fields.
Synthesis Methods
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the condensation of cinnamaldehyde and cyclohexanone, followed by the addition of methyl vinyl ketone and subsequent acid-catalyzed cyclization. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been used as a starting material for the synthesis of various compounds due to its unique structural features. In pharmaceuticals, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. In materials science, 2-cinnamoyl-5,5-dimethyl-1,3-cyclohexanedione has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
5,5-dimethyl-2-[(E)-3-phenylprop-2-enoyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2)10-14(19)16(15(20)11-17)13(18)9-8-12-6-4-3-5-7-12/h3-9,16H,10-11H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKSJYDDCARFFO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
![methyl 3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5848271.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)
![4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)

![3-[1-(2-phenylethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848311.png)
![8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5848322.png)
![N-[4-({[2-butyl-9-(methoxymethyl)-7-methyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl]imino}methyl)phenyl]acetamide](/img/structure/B5848330.png)